Treprostinil - 81846-19-7

Treprostinil

Catalog Number: EVT-286570
CAS Number: 81846-19-7
Molecular Formula: C23H34O5
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Treprostinil is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostacyclin, also known as prostaglandin I2, is a member of the prostaglandin family of lipid molecules that play important roles in various physiological processes. [] Treprostinil is a stable tricyclic benzidene prostacyclin analog of epoprostenol, another prostacyclin analog. [] It functions as a potent vasodilator and exhibits properties such as antiproliferative, antithrombotic, and inotropic effects. [] Treprostinil targets multiple cellular receptors, playing a crucial role in scientific research exploring its potential in addressing various cardiovascular conditions, particularly pulmonary arterial hypertension (PAH). [, , ]

Future Directions
  • Optimization of Treprostinil Dosing: More research is needed to refine dosing strategies and maximize the therapeutic benefits of treprostinil while minimizing side effects. [, ]
  • Exploration of Combination Therapies: Investigating the efficacy and safety of combining treprostinil with other therapies could lead to improved treatment outcomes. [, ]
  • Development of Novel Formulations: Continuous research and development of novel formulations and delivery methods could enhance patient compliance and treatment efficacy. [, , , ]
Source and Classification

Treprostinil is derived from prostacyclin (prostaglandin I2), which is naturally produced in the endothelial cells of blood vessels. It belongs to the class of drugs known as prostacyclin analogs, which are designed to mimic the effects of naturally occurring prostacyclins. The compound is classified as a vasodilator and is used therapeutically to improve exercise capacity and reduce symptoms in patients with pulmonary arterial hypertension.

Synthesis Analysis

The synthesis of treprostinil has been explored through various methods, with significant advancements made in recent years. A notable approach involves a Claisen rearrangement followed by a catalytic Pauson–Khand reaction, which has been optimized for continuous flow synthesis.

Key Steps in Synthesis:

Molecular Structure Analysis

Treprostinil has a complex molecular structure characterized by multiple stereogenic centers and functional groups. Its chemical formula is C20H30O5, and it features:

  • A bicyclic structure that mimics the natural prostacyclin.
  • Multiple hydroxyl groups contributing to its biological activity.
  • A carboxymethyl side chain that enhances its solubility and bioavailability.

The stereochemistry of treprostinil is critical for its biological activity, as specific configurations at certain carbon centers influence its interaction with prostacyclin receptors.

Chemical Reactions Analysis

Treprostinil participates in several chemical reactions that are important for both its synthesis and its pharmacological activity:

  • Hydrolysis: Treprostinil can undergo hydrolysis under acidic or basic conditions, affecting its stability and bioavailability.
  • Receptor Binding: The compound acts as an agonist at prostacyclin receptors, leading to vasodilation and inhibition of platelet aggregation. This receptor-mediated action is central to its therapeutic effects in pulmonary arterial hypertension .
Mechanism of Action

Treprostinil exerts its pharmacological effects primarily through activation of the prostacyclin receptor (IP receptor). The binding of treprostinil to this receptor leads to:

  • Increased intracellular cyclic adenosine monophosphate levels.
  • Relaxation of vascular smooth muscle cells resulting in vasodilation.
  • Inhibition of platelet aggregation, which helps prevent thrombus formation.

These actions collectively contribute to reduced pulmonary artery pressure and improved exercise tolerance in patients with pulmonary arterial hypertension .

Physical and Chemical Properties Analysis

Treprostinil exhibits several notable physical and chemical properties:

  • Molecular Weight: 350.45 g/mol.
  • Solubility: Treprostinil is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is sensitive to light and heat, necessitating careful storage conditions.

These properties are essential for formulation development, influencing how treprostinil can be delivered effectively to patients.

Applications

Treprostinil's primary application is in the management of pulmonary arterial hypertension. It has been shown to:

  • Improve exercise capacity.
  • Enhance quality of life for patients suffering from this chronic condition.
  • Serve as an alternative treatment option for those who cannot tolerate other therapies or for whom those therapies are ineffective.

In addition to its use in pulmonary arterial hypertension, ongoing research explores potential applications in other cardiovascular diseases due to its vasodilatory effects .

Pharmacological Profile of Treprostinil

Molecular Structure and Prostacyclin Analog Design

Treprostinil is a tricyclic benzindene synthetic analog of prostacyclin (PGI₂) with the chemical name 2-[[(1R,2R,3aS,9aS)-2,3,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]-acetic acid and a molecular weight of 390.52 g/mol (C₂₃H₃₄O₅) [5] [7]. Its design incorporates strategic modifications that confer chemical stability absent in endogenous prostacyclin, including:

  • A hydroxyl group at C2 and ether linkage enhancing resistance to enzymatic degradation.
  • A C3-S hydroxyoctyl side chain mimicking the endogenous PGI₂ alkenyl chain, critical for receptor recognition [7].These modifications yield a half-life of 4 hours—significantly longer than epoprostenol (minutes)—enabling practical therapeutic dosing [1] [9]. The molecule exhibits chirality with specific rotatory power ([α]/D = 40–50° in methanol), and its crystalline form appears white to beige [7].

Table 1: Key Molecular Features of Treprostinil

PropertySpecification
Molecular FormulaC₂₃H₃₄O₅
Molecular Weight390.52 g/mol
Optical Activity[α]/D 40–50° (c = 0.5 in methanol)
StabilityResists hydrolysis and oxidation
SolubilitySoluble in DMSO (2 mg/mL)

Receptor Binding Dynamics: Prostacyclin (IP), Prostaglandin (DP/EP2), and PPAR-δ Activation

Treprostinil exhibits a poly-receptor binding profile distinct from other prostacyclin analogs. Competitive binding assays reveal high affinity for:

  • IP receptor (Kᵢ = 32 nM): Primary vasodilatory receptor.
  • DP1 receptor (Kᵢ = 4.4 nM): Mediates vasodilation and antiplatelet effects.
  • EP2 receptor (Kᵢ = 3.6 nM): Key for anti-proliferative signaling [2] [6].This contrasts with iloprost, which shows dominant IP/EP1 binding (Kᵢ = 3.9 nM and 1.1 nM, respectively), potentially inducing vasoconstrictive effects via EP1 [2]. Treprostinil's EP2 agonism is particularly significant in PAH, where it inhibits vascular smooth muscle proliferation independent of IP pathways—a critical mechanism under IP-downregulated conditions [2] [8]. Additionally, treprostinil activates PPAR-δ, a nuclear receptor regulating genes involved in fatty acid metabolism and vascular health, though this remains secondary to its prostanoid effects [8].

Table 2: Receptor Binding Affinities of Treprostinil vs. Iloprost

ReceptorTreprostinil Kᵢ (nM)Iloprost Kᵢ (nM)
IP323.9
DP14.4>10,000
EP23.6>10,000
EP1Low affinity1.1

Signal Transduction Pathways: cAMP-Mediated Vasodilation and Anti-Proliferative Effects

Treprostinil’s activation of IP, DP1, and EP2 receptors converges on adenylyl cyclase stimulation, elevating intracellular cyclic AMP (cAMP) [1] [6]. This cascade triggers:

  • Pulmonary vasodilation: cAMP activates protein kinase A (PKA), phosphorylating potassium channels to hyperpolarize smooth muscle cells and inhibit calcium influx [1].
  • Antiplatelet effects: Reduced platelet aggregation via cAMP-mediated suppression of thromboxane A₂ synthesis [6].
  • Anti-proliferative actions: EP2 receptor agonism inhibits transforming growth factor-β (TGF-β) and nuclear factor-κB (NF-κB) pathways, curtailing pulmonary artery smooth muscle cell (PASMC) proliferation and extracellular matrix deposition [7] [8]. Functional assays confirm treprostinil’s potency in elevating cAMP in DP1-, EP2-, and IP-transfected cells (EC₅₀ = 0.6 nM, 6.2 nM, and 1.9 nM, respectively) [2]. This multi-receptor engagement enables synergistic pulmonary vasorelaxation and remodeling inhibition, evidenced by reduced right ventricular systolic pressure in preclinical models [7].

Hepatic Metabolism and CYP2C8/2C9 Enzyme Interactions

Treprostinil undergoes hepatic metabolism as the primary clearance mechanism, with only 3.7% of subcutaneously administered drug excreted unchanged in urine [1] [9]. Cytochrome P450 enzymes drive its biotransformation:

  • CYP2C8: Responsible for >90% of oxidative metabolism, forming inactive metabolites like treprostinil sulfamide.
  • CYP2C9: Contributes minimally (<10%) [3] [9].This metabolic profile necessitates dose adjustments in hepatic impairment:
  • Mild-moderate impairment (Child-Pugh A/B) increases systemic exposure by 2–4-fold for IV/subcutaneous routes.
  • Severe impairment (Child-Pugh C) contraindicates oral use due to risk of toxic accumulation [4] [9]. Pharmacokinetic modeling predicts drug interactions with CYP2C8 modulators: gemfibrozil (inhibitor) increases treprostinil AUC by 50–100%, while rifampin (inducer) reduces exposure [9] [10].

Table 3: Metabolic Pathways of Treprostinil

EnzymeContributionInhibitorsInducers
CYP2C8>90%GemfibrozilRifampin
CYP2C9<10%FluconazolePhenytoin
UGTsMinor--

Pharmacokinetic Variability: Bioavailability Across Routes (Subcutaneous, Intravenous, Inhaled, Oral)

Treprostinil’s pharmacokinetics vary substantially by administration route due to first-pass metabolism, tissue distribution, and formulation properties:

  • Subcutaneous (SC)/Intravenous (IV): Bioavailability approaches 100%. Steady-state plasma concentrations are bioequivalent, with linear PK from 1.25–40 ng/kg/min. Plasma half-life is 4 hours [9] [10].
  • Inhaled: Systemic bioavailability is ~60% due to partial oropharyngeal deposition. Peak concentrations occur at 15 minutes post-inhalation, with lung exposure 0.17× plasma levels (enabling targeted pulmonary effects) [3] [6].
  • Oral (extended-release): Bioavailability is 17% due to extensive first-pass metabolism. Food increases AUC by 49% (high-fat meal). Peak concentrations at 4–6 hours reflect delayed absorption from diolamine salt formulation [3] [9]. Physiologically based pharmacokinetic (PBPK) models confirm route-dependent exposure: Oral dosing achieves similar systemic AUC to parenteral routes but with slower Tₘₐₓ, while inhaled yields lower Cₘₐₓ but rapid onset [3] [9].

Table 4: Pharmacokinetic Parameters by Administration Route

RouteBioavailabilityTₘₐₓ (h)Half-life (h)Food Effect
Subcutaneous~100%Immediate4None
Intravenous100%Immediate4None
Inhaled~60%0.254None
Oral (fasted)17%4–64AUC ↑49%

Properties

CAS Number

81846-19-7

Product Name

Treprostinil

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

PAJMKGZZBBTTOY-ZFORQUDYSA-N

SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Solubility

7.31e-03 g/L

Synonyms

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate
Orenitram
Remodulin
trepostinil sodium
treprostinil
treprostinil diethanolamine
treprostinil diolamin
treprostinil diolamine
treprostinil sodium
UT-15
UT-15C

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.